Cas no 851386-34-0 (2,3-Difluoro-4-iodopyridine)

2,3-Difluoro-4-iodopyridine is a halogenated pyridine derivative characterized by its distinct substitution pattern, featuring fluorine atoms at the 2- and 3-positions and an iodine atom at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Stille couplings, where the iodine substituent acts as a reactive handle for further functionalization. The electron-withdrawing fluorine atoms enhance the reactivity of the pyridine ring, making it useful in pharmaceutical and agrochemical applications. Its stability under standard conditions and well-defined reactivity profile make it a valuable building block for constructing complex heterocyclic frameworks.
2,3-Difluoro-4-iodopyridine structure
2,3-Difluoro-4-iodopyridine structure
Product Name:2,3-Difluoro-4-iodopyridine
CAS No:851386-34-0
MF:C5H2F2IN
MW:240.977360248566
MDL:MFCD09909609
CID:68985
PubChem ID:11447837
Update Time:2025-06-07

2,3-Difluoro-4-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2,3-Difluoro-4-iodopyridine
    • Pyridine, 2,3-difluoro-4-iodo-
    • 2,3-DIFLUORO-4-IODO-PYRIDINE
    • 2,3-BENZOCARBAZOLE
    • Pyridine,2,3-difluoro-4-iodo
    • PubChem18430
    • 4-iodo-2,3-difluoro-pyridine
    • Pyridine,2,3-difluoro-4-iodo-
    • AIXBVJWFQNYGJA-UHFFFAOYSA-N
    • BCP11662
    • WT1970
    • CM10666
    • 2,3-bis(fluoranyl)-4-iodanyl-pyridine
    • ST2415659
    • W8789
    • AM20061545
    • 851386-
    • SY037825
    • 386D340
    • A841234
    • 2,3-Difluoro-4-iodopyridine (ACI)
    • DB-031371
    • CS-W006225
    • MFCD09909609
    • DTXSID40466207
    • AKOS015853432
    • SCHEMBL2016650
    • 851386-34-0
    • 2 pound not3-Difluoro-4-iodopyridine
    • AS-18570
    • EN300-248940
    • J-506950
    • MDL: MFCD09909609
    • Inchi: 1S/C5H2F2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H
    • InChI Key: AIXBVJWFQNYGJA-UHFFFAOYSA-N
    • SMILES: FC1C(F)=C(I)C=CN=1

Computed Properties

  • Exact Mass: 240.92000
  • Monoisotopic Mass: 240.92000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 2.129
  • Melting Point: 66-68ºC
  • Boiling Point: 213ºC
  • Flash Point: 82ºC
  • Refractive Index: 1.572
  • PSA: 12.89000
  • LogP: 1.96440
  • Vapor Pressure: No data available

2,3-Difluoro-4-iodopyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,3-Difluoro-4-iodopyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  1 h, -75 °C
1.3 Reagents: Water
Reference
Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position
Bobbio, Carla; Schlosser, Manfred, Journal of Organic Chemistry, 2005, 70(8), 3039-3045

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
Reference
Pyridines substituted with five different elements
von Kieseritzky, Fredrik; Lindstroem, Johan, Synthesis, 2010, (1), 63-66

2,3-Difluoro-4-iodopyridine Raw materials

2,3-Difluoro-4-iodopyridine Preparation Products

2,3-Difluoro-4-iodopyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:851386-34-0)2,3-Difluoro-4-iodopyridine
Order Number:A841234
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:52
Price ($):159.0/636.0
Email:sales@amadischem.com

Additional information on 2,3-Difluoro-4-iodopyridine

Comprehensive Overview of 2,3-Difluoro-4-iodopyridine (CAS No. 851386-34-0): Properties, Applications, and Industry Trends

2,3-Difluoro-4-iodopyridine (CAS No. 851386-34-0) is a halogenated pyridine derivative gaining significant attention in pharmaceutical and agrochemical research. This compound, characterized by its fluorine and iodine substitutions, exhibits unique reactivity patterns that make it invaluable in cross-coupling reactions and molecular scaffolding. With the rise of precision chemistry and targeted drug design, researchers are increasingly exploring its potential as a building block for bioactive molecules.

The structural features of 2,3-Difluoro-4-iodopyridine contribute to its versatility. The electron-withdrawing nature of fluorine atoms enhances the compound's stability, while the iodine moiety serves as an excellent leaving group in palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. Recent studies highlight its utility in developing PET radiotracers for neurological imaging, aligning with the growing demand for diagnostic tools in neurodegenerative diseases.

In agrochemical applications, 2,3-Difluoro-4-iodopyridine has emerged as a precursor for novel crop protection agents. Its ability to modulate enzyme inhibition pathways makes it relevant in designing next-generation herbicides with reduced environmental persistence. Industry reports suggest a 15% annual growth in demand for fluorinated pyridines, driven by sustainability initiatives and the need for low-residue formulations.

Synthetic methodologies for 851386-34-0 continue to evolve, with recent advances in continuous flow chemistry improving yield and purity. A 2023 Journal of Organic Chemistry study demonstrated a 92% yield using microreactor technology, addressing scalability challenges. This aligns with the pharmaceutical industry's shift toward green chemistry principles and process intensification.

Regulatory landscapes for halogenated compounds remain dynamic. While 2,3-Difluoro-4-iodopyridine isn't classified as hazardous under current REACH guidelines, proper handling protocols are recommended due to its potential photosensitivity. Storage in amber vials under inert atmosphere is advised to maintain stability, particularly for GMP-grade applications.

Market analysts project increased utilization of this compound in ADC (Antibody-Drug Conjugate) development, where its bioconjugation capability enables precise payload attachment. The global fluorinated intermediates market, valued at $2.1 billion in 2022, is expected to benefit from such niche applications.

For researchers sourcing 2,3-Difluoro-4-iodopyridine, key considerations include isotopic purity for labeling studies and metal contamination levels for catalytic applications. Leading suppliers now provide QC certificates with detailed HPLC and NMR analyses, reflecting heightened quality standards in fine chemical production.

Emerging computational studies utilizing DFT calculations predict novel reaction pathways for this scaffold, particularly in C-H activation chemistry. Such theoretical insights are accelerating its adoption in high-throughput screening libraries for drug discovery pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:851386-34-0)2,3-Difluoro-4-iodopyridine
A841234
Purity:99%/99%
Quantity:25g/100g
Price ($):159.0/636.0
Email